N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-pyrazin-2-yloxycyclohexyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-15(13-2-1-9-21-13)18-11-3-5-12(6-4-11)20-14-10-16-7-8-17-14/h1-2,7-12H,3-6H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRZUXHJJZQZQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=CS2)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-2-carboxamide is a synthetic compound that has garnered interest in the scientific community for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 304.37 g/mol. It features a thiophene ring substituted with a cyclohexyl group and a pyrazin-2-yloxy moiety, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may act as an inhibitor or modulator of various enzymes or receptors, influencing pathways involved in cellular processes such as proliferation and apoptosis.
Antiviral Activity
Research indicates that compounds with similar structures exhibit antiviral properties. For instance, certain pyrazine derivatives have shown effectiveness against viral pathogens, suggesting that this compound could possess similar capabilities. In vitro studies are needed to confirm its efficacy against specific viruses.
Anti-inflammatory Properties
Preliminary studies suggest that this compound may have anti-inflammatory effects. Compounds containing thiophene rings are often investigated for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.
Anticancer Potential
This compound may also exhibit anticancer activity. Its structural analogs have been studied for their ability to induce apoptosis in cancer cells while minimizing cytotoxic effects on normal cells.
Case Studies and Research Findings
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antiviral | Potential activity against viral pathogens | |
| Anti-inflammatory | Inhibition of cytokines and inflammatory markers | |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Study: Anticancer Activity
In a study assessing the anticancer potential of thiophene derivatives, it was found that compounds similar to this compound inhibited the growth of glioma cells with IC50 values indicating significant potency. The mechanism involved modulation of apoptotic pathways and cell cycle arrest at the G2/M phase.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds similar to "N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-2-carboxamide":
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(thiophen-3-yl)acetamide
This compound is a research compound with potential biological activities, featuring a cyclohexyl group linked to a pyrazinyl ether and a thiophene moiety that contribute to its pharmacological properties. Compounds with similar structures may interact with specific receptors or enzymes, with the pyrazinyl and thiophenyl groups potentially enhancing binding affinity to target proteins in various signaling pathways.
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-indole-6-carboxamide
This organic compound is of interest in chemistry, biology, and medicine due to its unique structural characteristics.
Applications in scientific research:
- Chemistry : Used as a building block for synthesizing complex organic molecules.
- Biology : Functions as a probe to study biological pathways.
- Medicine : Investigated for potential therapeutic effects due to its interaction with various molecular targets.
- Industry : Employed in the development of novel materials with specific chemical properties.
Mechanism of action:
- Targets enzymes or receptors within biological systems.
- May interact with signaling pathways like the MAPK/ERK pathway, affecting cell proliferation and differentiation.
Comparison with Similar Compounds
Key Observations :
- This may enhance solubility or target specificity . The trans-cyclohexyl linker contrasts with the methylamino-cyclohexyl group in SAG, which is critical for SMO receptor binding . The absence of a methylamino group in the target compound may limit its agonist activity.
- Synthetic Routes :
Pharmacological and Physicochemical Properties
Physicochemical Properties :
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-2-carboxamide?
- Methodological Answer : The synthesis involves multi-step organic reactions:
- Step 1 : Formation of the cyclohexyl intermediate via halogenation or hydroxylation of a cyclohexane derivative.
- Step 2 : Introduction of the pyrazinyl ether group via nucleophilic substitution or coupling reactions (e.g., using potassium carbonate as a base) .
- Step 3 : Amide bond formation between the thiophene-2-carboxylic acid and the cyclohexylamine intermediate, often using carbodiimide coupling agents .
- Key Conditions :
| Parameter | Optimal Range |
|---|---|
| Solvent | Dichloromethane (DCM), THF |
| Temperature | 0–25°C (coupling), 50–80°C (etherification) |
| Catalysts/Reagents | Pd catalysts, NaHB(OAc)₃ |
| Purification | Column chromatography, HPLC |
| Yield optimization requires strict control of moisture and oxygen levels . |
Q. Which spectroscopic techniques are most effective for structural elucidation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the pyrazinyl ether and cyclohexyl stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves absolute stereochemistry and crystal packing effects, critical for structure-activity relationship (SAR) studies .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. What initial biological screening assays are recommended to assess therapeutic potential?
- Methodological Answer :
- In Vitro Enzyme Assays : Test inhibition of kinases (e.g., tyrosine kinases) using fluorescence-based ATP competition assays .
- Cell Viability Assays : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Receptor Binding Studies : Radioligand displacement assays for GPCR targets, with IC₅₀ values calculated via nonlinear regression .
- Solubility/Stability : High-performance liquid chromatography (HPLC) to monitor degradation under physiological pH (e.g., PBS buffer) .
Q. How do the compound’s electronic properties influence solubility and stability?
- Methodological Answer :
- Solubility : The pyrazinyl ether (electron-withdrawing) reduces hydrophobicity, while the cyclohexyl group (electron-donating) enhances lipid solubility. Use logP calculations (e.g., XLogP3) to predict partitioning .
- Stability : Susceptibility to hydrolysis at the amide bond can be mitigated by derivatization (e.g., methylating the thiophene ring) .
- Key Properties :
| Property | Impact |
|---|---|
| pKa (amide NH) | ~8–10 (affects protonation state) |
| Melting Point | >150°C (indicates crystallinity) |
| Photostability | Degrades under UV light; store in amber vials |
Advanced Research Questions
Q. How do electronic interactions between the thiophene carboxamide and pyrazinyl ether groups affect bioactivity?
- Methodological Answer :
- Computational Analysis : Density Functional Theory (DFT) calculations reveal charge distribution: the pyrazinyl ether withdraws electron density, polarizing the amide bond and enhancing hydrogen bonding with kinase ATP pockets .
- SAR Studies :
| Substituent | Bioactivity Trend |
|---|---|
| Bromo (thiophene) | ↑ Cytotoxicity (IC₅₀ < 1 µM) |
| Fluoro (pyrazine) | ↑ Solubility, ↓ metabolic clearance |
- Synchrotron Studies : X-ray absorption spectroscopy (XAS) maps orbital hybridization at the sulfur atoms .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Dynamic NMR : Resolves diastereotopic protons in the cyclohexyl ring under variable temperature conditions .
- 2D NMR Techniques : HSQC and HMBC correlate ambiguous peaks (e.g., distinguishing thiophene C-2 vs. C-3 carboxamide signals) .
- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to clarify pyrazine NH coupling patterns .
- Crystallographic Refinement : Use SHELXL to resolve disorder in the cyclohexyl moiety .
Q. What derivatization approaches enhance the compound’s pharmacokinetic profile?
- Methodological Answer :
- Prodrug Design : Introduce phosphate esters at the carboxamide to improve oral bioavailability .
- PEGylation : Attach polyethylene glycol (PEG) chains to the pyrazine nitrogen to prolong half-life .
- Metabolic Blocking : Fluorinate the thiophene ring to reduce CYP450-mediated oxidation .
- In Vivo Testing : Monitor plasma concentration-time curves in rodent models post-derivatization .
Q. How can computational models predict binding affinities with target enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses in kinase ATP pockets (e.g., EGFR). Validate with free-energy perturbation (FEP) calculations .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess protein-ligand stability under physiological conditions .
- QSAR Models : Train algorithms on IC₅₀ data from analogs to predict activity of untested derivatives .
- Machine Learning : Apply Random Forest or ANN models to ADMET properties for toxicity screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
